molecular formula C10H13NO B15196236 7-Ethyl-3-methyl-1,3-dihydro-2,1-benzoxazole CAS No. 108562-73-8

7-Ethyl-3-methyl-1,3-dihydro-2,1-benzoxazole

Cat. No.: B15196236
CAS No.: 108562-73-8
M. Wt: 163.22 g/mol
InChI Key: URUINJUWSUBWNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,1-Benzisoxazole, 7-ethyl-1,3-dihydro-3-methyl- is a heterocyclic compound that belongs to the benzisoxazole family Benzisoxazoles are known for their diverse biological activities and are commonly found in various pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,1-Benzisoxazole, 7-ethyl-1,3-dihydro-3-methyl- typically involves the cyclization of appropriate precursors. One common method is the cyclization of ortho-substituted benzene derivatives containing suitable functional groups for ring closure. For instance, the reaction of ortho-nitrobenzyl derivatives with electron-withdrawing groups can lead to the formation of benzisoxazoles through dehydration processes .

Industrial Production Methods: Industrial production of this compound may involve the use of strong bases and silylating agents to promote cyclization reactions. The use of metal-free synthetic routes is also explored to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity .

Chemical Reactions Analysis

Types of Reactions: 2,1-Benzisoxazole, 7-ethyl-1,3-dihydro-3-methyl- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzisoxazole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the benzisoxazole ring .

Scientific Research Applications

2,1-Benzisoxazole, 7-ethyl-1,3-dihydro-3-methyl- has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,1-Benzisoxazole, 7-ethyl-1,3-dihydro-3-methyl- involves its interaction with various molecular targets and pathways. The compound can inhibit the growth of microorganisms by interfering with their metabolic processes. In cancer cells, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .

Comparison with Similar Compounds

    2,1-Benzisoxazole: The parent compound with similar structural features.

    2,1-Benzisoxazole, 3-methyl-: A methyl-substituted derivative with comparable properties.

    2,1-Benzisoxazole, 7-ethyl-: An ethyl-substituted derivative with distinct biological activities.

Uniqueness: 2,1-Benzisoxazole, 7-ethyl-1,3-dihydro-3-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of ethyl and methyl groups on the benzisoxazole ring enhances its potential for various applications in medicinal chemistry and drug development .

Properties

CAS No.

108562-73-8

Molecular Formula

C10H13NO

Molecular Weight

163.22 g/mol

IUPAC Name

7-ethyl-3-methyl-1,3-dihydro-2,1-benzoxazole

InChI

InChI=1S/C10H13NO/c1-3-8-5-4-6-9-7(2)12-11-10(8)9/h4-7,11H,3H2,1-2H3

InChI Key

URUINJUWSUBWNU-UHFFFAOYSA-N

Canonical SMILES

CCC1=C2C(=CC=C1)C(ON2)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.